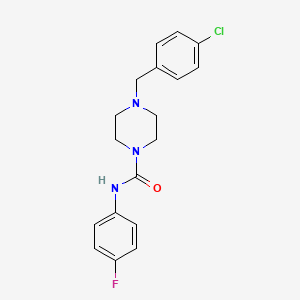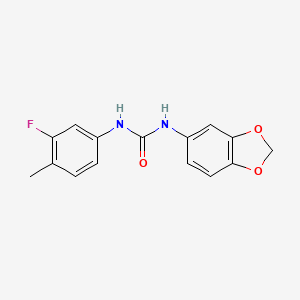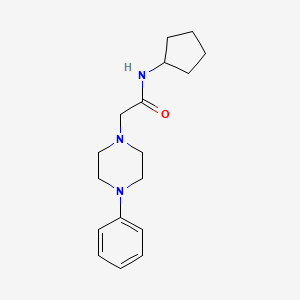![molecular formula C19H12ClN3O2 B5312242 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. This compound has gained increasing attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. In addition, this compound has been investigated for its potential as an anti-inflammatory and antioxidant agent. Furthermore, 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile has been used as a precursor for the synthesis of various organic compounds and materials, such as polymers, dyes, and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of specific enzymes or signaling pathways. For example, 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile can induce various biochemical and physiological effects. For example, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of bacteria and fungi. Furthermore, 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile has been found to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile in lab experiments is its diverse range of biological activities, which makes it a valuable tool for studying various biological processes. In addition, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Moreover, the mechanism of action of 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile. One possible direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the synthesis of novel derivatives of 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile may lead to the discovery of compounds with improved biological activities and reduced toxicity. Finally, the application of this compound in the development of new materials and technologies, such as sensors and electronic devices, is an exciting area of research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile can be achieved through various methods, including the Knoevenagel condensation reaction, Sonogashira coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-chlorobenzaldehyde and 4-nitrophenylpyrrole with malononitrile in the presence of a base catalyst, resulting in the formation of 2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-16-5-3-14(4-6-16)15(13-21)12-19-2-1-11-22(19)17-7-9-18(10-8-17)23(24)25/h1-12H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUDMQPUPDJMJQ-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)

![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)

![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)
